![molecular formula C12H10N4O B2654496 2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]aniline CAS No. 104615-64-7](/img/structure/B2654496.png)

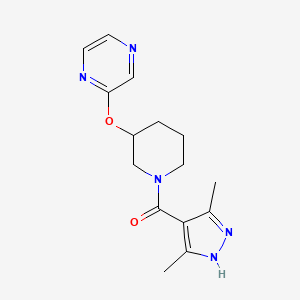

2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

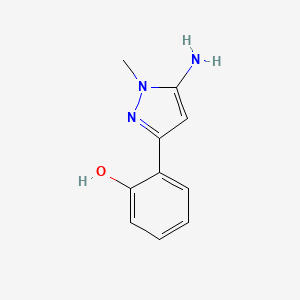

“2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]aniline” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also includes a 1,2,4-triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Schiff bases including 1-(furan-2-yl)-N-phenylmethanimine, synthesized using aniline and aromatic heterocyclic aldehydes like furan-2-carbaldehyde, are characterized using various analytical techniques (Jirjees, 2022).

Chemical Reactions and Catalysis

- An efficient method for the synthesis of substituted furan-2(5H)-ones, involving aniline, demonstrates the application of this compound in multi-component chemical reactions (Shahbazi-Alavi & Safaei‐Ghomi, 2019).

- The compound is used in the photochemical preparation of 2-(4-N,N-dimethylaminophenyl) heterocycles, showcasing its role in photolysis reactions (Guizzardi, Mella, Fagnoni, & Albini, 2000).

Material Science and Nanochemistry

- Nano-colloidal silica-tethered polyhedral oligomeric silsesquioxanes are used with aniline derivatives for the rapid synthesis of furan-2(5H)-ones, indicating applications in nanochemistry and material science (Shahbazi-Alavi et al., 2019).

Biological Interactions

- Research on the interaction of DNA with 2,5-bis(4-guanylphenyl)furan demonstrates the biological relevance of furan derivatives in drug-DNA interactions (Laughton et al., 1995).

Pharmaceutical Applications

- The study of blood serum biochemical parameters during treatment with a furan-triazole compound highlights its potential as a pharmacologically active substance, suggesting applications in medicine (Danilchenko, 2017).

Corrosion Inhibition

- Furan Schiff base derivatives are studied for their properties as corrosion inhibitors on copper, indicating applications in materials protection and engineering (Issaadi, Douadi, & Chafaa, 2014).

Solar Energy Conversion

- Phenothiazine derivatives with furan linkers used in dye-sensitized solar cells show the potential of furan derivatives in improving solar energy conversion efficiency (Kim et al., 2011).

Propiedades

IUPAC Name |

2-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O/c13-9-5-2-1-4-8(9)11-14-12(16-15-11)10-6-3-7-17-10/h1-7H,13H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGBVMKYESRXGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=N2)C3=CC=CO3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methoxy-4-[2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2654418.png)

![3-[5-Methylisoxazol-3-yl]acrylic acid ethyl ester](/img/structure/B2654420.png)

![3,5,7-Trimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2654422.png)

![7-[(4-Chlorophenyl)methylthio]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2654424.png)

![4-Methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2654427.png)

![O-(4-{2-[(4-fluorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl) N,N-dimethylcarbamothioate](/img/structure/B2654429.png)

![2-((4-fluorophenyl)thio)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2654430.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(dimethylamino)benzamide](/img/structure/B2654434.png)

![N-(2-chloro-6-methylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2654436.png)